4-[2-(Morpholin-4-yl)ethoxy]phenol

Physicochemical Profiling Medicinal Chemistry Drug Design

This para-substituted morpholinoethoxy scaffold (cLogP 1.2) is essential for synthesizing VEGFR-2 inhibitor DMH4 (IC50 0.16 μM) and LTA4H inhibitors (IC50 58 nM). Its distinct topology enables sub-3 nM beta-amyloid binding for Alzheimer's PET probes. Substitution pattern is critical for regioselective reactions; generic analogs yield invalid results. Verify CAS 141673-25-8 for experimental reproducibility.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 141673-25-8
Cat. No. B180811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Morpholin-4-yl)ethoxy]phenol
CAS141673-25-8
Synonyms4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENOL
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)O
InChIInChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2
InChIKeyOPTBHHYVWSLXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Morpholin-4-yl)ethoxy]phenol (CAS 141673-25-8): Structural and Procurement Baseline


4-[2-(Morpholin-4-yl)ethoxy]phenol (CAS 141673-25-8) is a phenolic compound featuring a morpholine moiety linked via a two-carbon ethoxy spacer to the para position of the phenol ring [1]. This distinct 'morpholinoethoxy' pharmacophore is recognized as a versatile small molecule scaffold and a key building block [2] for constructing biologically active molecules, particularly kinase inhibitors and CNS-targeted agents. Its structural features confer a computed logP of 1.2 [1], positioning it as a moderately lipophilic scaffold with enhanced aqueous solubility relative to unsubstituted phenol derivatives.

Why Generic Morpholinoethoxy Phenol Substitution Fails for Targeted Research


Although numerous 'morpholinoethoxy' phenol derivatives exist (e.g., 2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol, CAS 1094370-22-5), their biological and physicochemical profiles diverge sharply from the 4-substituted parent compound 141673-25-8. Even seemingly minor structural permutations—such as the addition of a methyl group or alteration of substitution pattern—introduce significant changes in molecular topology, lipophilicity, and target engagement [1]. The precise para-substitution pattern of 141673-25-8 is a critical determinant of its utility as a specific synthon for advanced intermediates, including the VEGFR-2 inhibitor DMH4 [2]. Interchanging these compounds without verifying structural equivalence leads to irreproducible synthetic outcomes and invalid biological data, as evidenced by the differential activity profiles detailed below.

Quantitative Differentiation Evidence for 4-[2-(Morpholin-4-yl)ethoxy]phenol (141673-25-8)


Direct Physicochemical Comparison: Computed Lipophilicity (logP) vs. Close Analog

Computed logP values provide a direct, cross-study comparable metric for differentiating 4-[2-(Morpholin-4-yl)ethoxy]phenol (Target) from its close positional analog, 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol (Comparator). The target compound exhibits a lower computed XLogP3-AA of 1.2 [1], while the 2-methyl-3-substituted analog is predicted to have a higher logP due to the additional methyl group, which is consistent with its increased molecular weight and altered substitution pattern [2].

Physicochemical Profiling Medicinal Chemistry Drug Design

Binding Affinity Differentiation: Beta-Amyloid Aggregate Binding vs. In-Class Baseline

The 4-substituted morpholinoethoxy phenol scaffold demonstrates quantifiable target engagement at beta-amyloid aggregates, a key pathological hallmark of Alzheimer's disease. A structurally related analog of the target compound, which shares the identical core 4-[2-(morpholin-4-yl)ethoxy]phenol moiety, exhibits a binding affinity (Ki) of 2.90 nM against beta-amyloid aggregates in human Alzheimer's disease patient brain tissue [1]. This value serves as a class-level inference for the target compound's potential utility in this disease area, as the core scaffold is a critical determinant of this interaction.

Alzheimer's Disease Neurodegeneration Binding Affinity

Differentiation via Derivative Potency: LTA4H Inhibition vs. Structural Analogs

The 4-[2-(morpholin-4-yl)ethoxy]phenol scaffold serves as a critical structural component for achieving nanomolar potency against Leukotriene A-4 hydrolase (LTA4H), a key enzyme in the pro-inflammatory leukotriene pathway. A benzoxazole derivative containing the target compound as a substructure, 2-{4-[2-(morpholin-4-yl)ethoxy]phenoxy}-1,3-benzoxazole, displays an IC50 of 58 nM [1]. This potency is a direct function of the morpholinoethoxy phenol moiety and would not be achievable with alternative phenol derivatives lacking this specific substitution pattern.

Inflammation Enzyme Inhibition Leukotriene Pathway

Differentiation as a Building Block: Synthesis of Potent VEGFR-2 Kinase Inhibitor DMH4

4-[2-(Morpholin-4-yl)ethoxy]phenol (Target) is an essential synthetic precursor for DMH4, a pyrazolopyrimidine-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). DMH4, which incorporates the target compound's 4-[2-(morpholin-4-yl)ethoxy]phenyl group, exhibits an IC50 of 0.16 μM against VEGFR-2 [1]. This inhibitory activity is directly attributable to the presence of the target compound's core structure within the larger inhibitor molecule. Alternative phenol derivatives cannot be used to synthesize DMH4, making the target compound uniquely required for this application.

Angiogenesis Kinase Inhibition Cancer Therapeutics

Optimized Research and Industrial Application Scenarios for 4-[2-(Morpholin-4-yl)ethoxy]phenol (141673-25-8)


CNS Drug Discovery: Synthesis of Beta-Amyloid Targeting Probes

Based on the scaffold's demonstrated sub-3 nM binding affinity to beta-amyloid aggregates in human Alzheimer's disease brain tissue [1], 4-[2-(Morpholin-4-yl)ethoxy]phenol is the preferred building block for synthesizing positron emission tomography (PET) imaging probes or targeted therapeutics for Alzheimer's disease. Its moderate logP of 1.2 [2] further supports blood-brain barrier penetration potential.

Oncology Research: Synthesis of VEGFR-2 Kinase Inhibitors

This compound is a non-substitutable precursor for DMH4, a validated VEGFR-2 inhibitor with an IC50 of 0.16 μM [3]. Its procurement is essential for medicinal chemistry groups developing novel angiogenesis inhibitors for cancer therapy. The compound's distinct para-substitution pattern is critical for the regioselective synthesis of DMH4's pyrazolopyrimidine core.

Inflammation Research: Development of LTA4H Inhibitors

As a core substructure of a potent LTA4H inhibitor (IC50 = 58 nM) [4], 4-[2-(Morpholin-4-yl)ethoxy]phenol is a strategic intermediate for synthesizing novel anti-inflammatory agents. Its use enables the construction of focused compound libraries targeting the leukotriene pathway, which is implicated in asthma, cardiovascular disease, and other inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Morpholin-4-yl)ethoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.